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Compound of Interest

Compound Name: LS2265

Cat. No.: B3357384 Get Quote

In the absence of publicly available data for a compound designated LS2265, this guide

provides a comparative analysis of known Receptor-Interacting Serine/Threonine-Protein

Kinase 2 (RIPK2) inhibitors. This information is intended to serve as a valuable resource for

researchers and drug development professionals interested in the mechanism of action and

performance of compounds targeting RIPK2, a key mediator in inflammatory disease pathways.

RIPK2 is a critical downstream signaling molecule for the nucleotide-binding oligomerization

domain-containing protein (NOD) 1 and 2 receptors.[1] Dysregulation of the NOD-RIPK2

signaling pathway is strongly associated with inflammatory conditions, particularly inflammatory

bowel disease (IBD).[1][2] As such, the development of potent and selective RIPK2 inhibitors is

a promising therapeutic strategy. This guide compares several RIPK2 inhibitors based on

available preclinical data.

Mechanism of Action of RIPK2 Inhibitors
RIPK2 is a dual-specificity kinase that plays a central role in the innate immune response.[2][3]

Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and ubiquitination,

leading to the activation of downstream signaling cascades, including the nuclear factor κB

(NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] This results in the

production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23.[3]

RIPK2 inhibitors typically function by binding to the ATP-binding pocket of the kinase domain,

preventing its catalytic activity.[3] This inhibition blocks the downstream signaling events,
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thereby reducing the inflammatory response. Some inhibitors may also disrupt the interaction of

RIPK2 with other proteins, such as XIAP.[2][4]

Quantitative Comparison of RIPK2 Inhibitors
The following table summarizes the in vitro potency and cellular activity of selected RIPK2

inhibitors.
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Compound
RIPK2 Inhibition
(IC50)

Cellular Activity
(IC50/EC50)

Key Findings

Zharp2-1 Not specified

Superior to

GSK2983559 in

inhibiting MDP-

induced cytokine

production in human

PBMCs.[1]

Demonstrates

favorable in vivo

pharmacokinetic

profiles and

ameliorates DNBS-

induced colitis in rats.

[1]

GSK2983559

(prodrug)
Not specified

Less effective than

Zharp2-1 in inhibiting

MDP-induced cytokine

production in human

PBMCs.[1]

An advanced RIPK2

inhibitor prodrug.[1]

Odyssey Cpd 99 <2.5 nM

0.3 nM (hNOD2

signaling, HEK-293

cells); 15 nM (RIPK2-

XIAP interaction); 8

nM (TNF-α secretion,

human whole blood).

[4]

Potent inhibitor of

RIPK2 activity and

NOD2 signaling.[4]

Gefitinib
51 nM (tyrosine

phosphorylation)

7.8 µM (NF-κB

activity)

An EGFR inhibitor that

also directly inhibits

RIPK2.[3] Shows

preclinical efficacy in a

mouse model of

Crohn's disease.[3]

Erlotinib Not specified

Similar efficacy to

Gefitinib in inhibiting

RIPK2-induced IKKβ

activation.[3]

Another EGFR

inhibitor with off-target

activity against RIPK2.

[3]

Ponatinib Not specified 0.8 nM (NF-κB

activity)

A potent, low

nanomolar inhibitor of
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RIPK2 activation in

cells.[2]

WEHI-345 Not specified

Less effective than

compound 10w in an

acute colitis model.[5]

A selective RIPK2

inhibitor.

Compound 10w 0.6 nM Not specified

>50,000-fold

selectivity over RIPK1.

[5] Exerted better

therapeutic effects

than filgotinib and

WEHI-345 in an acute

colitis model.[5]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of key experimental protocols used in the characterization of

RIPK2 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced

during the enzymatic reaction.

Reaction Setup: The RIPK2 enzyme, a substrate (e.g., a generic kinase substrate), and ATP

are combined in a reaction buffer. The test compound (inhibitor) at various concentrations is

added to the reaction mixture.

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature

(e.g., 1 hour at 30°C).

ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete

the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which

is subsequently used in a luciferase/luciferin reaction to produce light.
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Data Analysis: The luminescent signal is measured and is directly proportional to the amount

of ADP produced, and therefore to the kinase activity. IC50 values are calculated by plotting

the percentage of inhibition against the inhibitor concentration.

Cellular Reporter Assay (SEAP - Secreted Embryonic
Alkaline Phosphatase)
This assay is used to measure the activation of a specific signaling pathway, such as NF-κB, in

a cellular context.

Cell Line: A human cell line (e.g., HEK-293) is engineered to stably express the human

NOD2 receptor and a reporter gene, where the expression of SEAP is under the control of

an NF-κB response element.

Cell Treatment: Cells are pre-treated with various concentrations of the RIPK2 inhibitor for a

specific duration.

Stimulation: The NOD2 pathway is activated by adding a ligand, such as muramyl dipeptide

(MDP).

SEAP Measurement: After an incubation period, the cell culture supernatant is collected. The

activity of the secreted SEAP is measured using a chemiluminescent or colorimetric

substrate.

Data Analysis: The signal from the reporter is indicative of NF-κB activity. IC50 values are

determined by plotting the inhibition of the reporter signal against the inhibitor concentration.

In Vivo Model of Peritonitis
This model is used to assess the anti-inflammatory effects of a compound in a living organism.

Animal Model: Mice (e.g., C57BL/6) are used for this model.

Compound Administration: The test compound is administered to the mice, typically via oral

gavage (p.o.), at a specific dose.
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Induction of Peritonitis: Inflammation is induced by intraperitoneal (i.p.) injection of a NOD

ligand, such as MDP.

Sample Collection: After a set period, blood samples are collected to measure plasma

cytokine levels (e.g., MCP-1).

Data Analysis: The levels of pro-inflammatory cytokines in the treated group are compared to

those in a vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

Visualizing the Mechanism and Workflow
To better understand the context of RIPK2 inhibition, the following diagrams illustrate the

signaling pathway and a typical experimental workflow.
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Figure 1: Simplified NOD2-RIPK2 signaling pathway leading to pro-inflammatory gene

expression.

Figure 2: General experimental workflow for the identification and characterization of novel

RIPK2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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